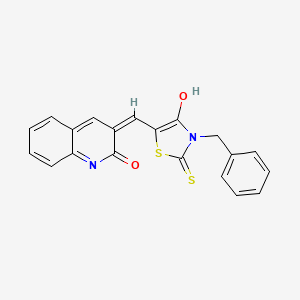

(Z)-3-benzyl-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. As a complex organic molecule, it could potentially participate in a variety of reactions depending on the conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly listed in the available resources. Such properties could include its melting point, boiling point, solubility, and stability under various conditions .科学的研究の応用

Dye-Sensitized Solar Cell Applications

This compound has been used in the design of dyes for dye-sensitized solar cells (DSSCs). The phenothiazine-derivative dyes have been designed using phenothiazine group (donor part), thienothiophene (spacer part), and different acid groups (electron-acceptor part). The dye B8 has planar conformations with a dihedral angle of 0.15° which indicates electron delocalization over the molecules .

Optical Properties Study

The compound has been used to study the electronic and optical properties of the designed dyes (B1–B10). The energy gap, ionization potential, electron affinity, and chemical hardness of the dyes have been computed, and efficiency has been analyzed .

Non-Linear Optical (NLO) Characteristics

The NLO characteristics have been determined based on the polarizability and first-order hyperpolarizability values of the designed dyes .

Synthesis of Benzoquinoline-Based Heterocycles

A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon, 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide .

Antibacterial Agents Development

In an attempt to develop effective and safe antibacterial agents, novel thiazinanones have been synthesized by combining the quinolone scaffold and the 1,3-thiazinan-4-one group .

Antioxidant Activity

The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .

作用機序

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It is synthesized from a series of reactions involving the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . The compound’s interaction with its targets could involve a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

Similar compounds have been known to exhibit various effects, including antioxidant activity, inhibition of cell proliferation, and induction of apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

特性

IUPAC Name |

(3Z)-3-[(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S2/c23-18-15(10-14-8-4-5-9-16(14)21-18)11-17-19(24)22(20(25)26-17)12-13-6-2-1-3-7-13/h1-11,24H,12H2/b15-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAQZGIXNJNNHE-PTNGSMBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=C4C=CC=CC4=NC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C\3/C=C4C=CC=CC4=NC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)

![Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2362897.png)

![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2362901.png)